1-Methoxy-2-(methylsulfonyl)-4-nitrobenzene
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Overview
Description
4-Nitro-2-(methylsulfonyl)anisole is an organic compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 g/mol It is characterized by the presence of a nitro group (-NO2), a methylsulfonyl group (-SO2CH3), and a methoxy group (-OCH3) attached to a benzene ring
Preparation Methods
The synthesis of 4-Nitro-2-(methylsulfonyl)anisole typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-(methylsulfonyl)anisole using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures . The reaction proceeds through the formation of a nitronium ion (NO2+), which acts as the electrophile and substitutes a hydrogen atom on the aromatic ring.
Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
4-Nitro-2-(methylsulfonyl)anisole undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-amino-2-(methylsulfonyl)anisole, while nucleophilic substitution with hydroxide ions can produce 4-hydroxy-2-(methylsulfonyl)anisole .
Scientific Research Applications
4-Nitro-2-(methylsulfonyl)anisole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Nitro-2-(methylsulfonyl)anisole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methylsulfonyl group can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
4-Nitro-2-(methylsulfonyl)anisole can be compared with other similar compounds, such as:
4-Nitroanisole: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-Nitroanisole: Has the nitro group in a different position, affecting its reactivity and biological activity.
4-Methylsulfonylanisole: Lacks the nitro group, resulting in different chemical and biological properties.
The presence of both the nitro and methylsulfonyl groups in 4-Nitro-2-(methylsulfonyl)anisole makes it unique and versatile for various applications.
Properties
Molecular Formula |
C8H9NO5S |
---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
1-methoxy-2-methylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-4-3-6(9(10)11)5-8(7)15(2,12)13/h3-5H,1-2H3 |
InChI Key |
YMPAIMKKGNGFRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
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